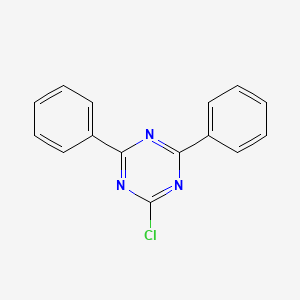

2-Chloro-4,6-diphenyl-1,3,5-triazine

Overview

Description

2-Chloro-4,6-diphenyl-1,3,5-triazine is an organic compound with the molecular formula C15H10ClN3. It is a white to yellow crystalline solid that is moderately stable and soluble in organic solvents like toluene . This compound is primarily used as an intermediate in the synthesis of various organic materials, including pharmaceuticals and electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with phenylmagnesium bromide. The reaction is carried out in an organic solvent such as toluene under controlled temperature conditions . The process can be summarized as follows:

- Cyanuric chloride is dissolved in toluene.

- Phenylmagnesium bromide is added dropwise to the solution.

- The reaction mixture is stirred at a specific temperature until the reaction is complete.

- The product is then isolated and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, phenols, and thiols.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically require a base such as sodium hydroxide or potassium carbonate and are carried out in solvents like ethanol or dimethylformamide.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: The major products are substituted triazines where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of OLED Materials :

- Description : 2-Chloro-4,6-diphenyl-1,3,5-triazine serves as an important intermediate for synthesizing bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs).

- Case Study : Research indicates that modifications at the 1-position of carbazole derivatives using this triazine lead to materials with improved efficiency and reduced roll-off in OLED performance .

-

Production of Dendrimers :

- Description : It is utilized in the synthesis of novel aromatic dendrimers which have applications in drug delivery and photonic devices.

- Case Study : A study demonstrated the successful formation of dendrimers by reacting this compound with phenylmagnesium bromide, resulting in high-yield products suitable for advanced material applications .

Applications in Electronics

-

Semiconductors and Photovoltaics :

- Description : The compound is explored for its potential use in semiconductor materials due to its electronic properties.

- Case Study : Investigations into its structural properties have shown promise for applications in organic photovoltaic cells, enhancing light absorption and charge transport efficiency .

- Organic Photodetectors :

Biological Applications

- Anticancer Activity :

-

Antimicrobial Properties :

- Description : Research is ongoing into the antimicrobial efficacy of derivatives based on this triazine structure.

- Case Study : Preliminary results suggest that certain derivatives can effectively inhibit bacterial growth, indicating potential for development as antimicrobial agents.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | OLED materials | Improved efficiency and reduced roll-off |

| Electronics | Semiconductor materials | Enhanced light absorption |

| Biological Research | Anticancer activity | Significant cytotoxic effects on cancer cells |

| Biological Research | Antimicrobial properties | Effective inhibition of bacterial growth |

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-diphenyl-1,3,5-triazine involves its ability to act as an electron acceptor in various chemical reactions. This property makes it valuable in the synthesis of organic semiconductors and other electronic materials . The compound interacts with molecular targets through nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Comparison with Similar Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is used as a peptide coupling agent and has similar reactivity in substitution reactions.

2-Chloro-4,6-diphenyl-1,3,5-triazine: It is an OLED intermediate and shares similar chemical properties with this compound.

Uniqueness: this compound is unique due to its specific applications in the synthesis of organic semiconductors and its role as an intermediate in pharmaceutical synthesis. Its ability to act as an electron acceptor and participate in nucleophilic substitution reactions makes it a versatile compound in various fields of research .

Biological Activity

2-Chloro-4,6-diphenyl-1,3,5-triazine (CDPT) is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. As a derivative of the 1,3,5-triazine core structure, CDPT exhibits potential applications in various fields, including medicinal chemistry and agriculture. This article delves into the biological activity of CDPT, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Physical Properties

- Molecular Weight : 235.68 g/mol

- Melting Point : Approximately 100-105 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.

Anticancer Activity

Recent studies have suggested that CDPT possesses significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS Tumors | 2.72 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Renal Cancer | 3.03 |

| Prostate Cancer | 4.40 |

| Breast Cancer | 2.04 |

These findings indicate that CDPT may selectively target cancer cells while exhibiting lower toxicity to normal cells, making it a promising candidate for further development as an anticancer agent .

The mechanism by which CDPT exerts its anticancer effects involves the inhibition of specific enzymes associated with tumorigenesis. For instance, studies have shown that CDPT can induce apoptosis in cancer cells by increasing the levels of caspases (C-caspase-3 and C-caspase-9) while decreasing anti-apoptotic proteins like Bcl-2 . This dual action suggests that CDPT not only halts cell proliferation but also promotes programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, CDPT has been evaluated for its antimicrobial activity against various pathogens. Research indicates that compounds with similar triazine structures exhibit bactericidal and fungicidal properties, suggesting that CDPT may also possess these characteristics . Specific studies are needed to quantify its effectiveness against different microbial strains.

Other Biological Activities

CDPT has also shown potential in other areas:

- Insecticidal Activity : Some derivatives of triazines have been noted for their insecticidal properties, which could be applicable in agricultural settings.

- Herbicidal Activity : Similar compounds have been researched for their ability to inhibit weed growth without affecting crop yield.

Study on Anticancer Efficacy

A notable study published in Analytical Chemistry explored the effects of CDPT on various human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth across multiple types of cancer, with significant reductions in cell viability observed at concentrations as low as 1 µM . This study emphasizes the need for further investigation into the pharmacokinetics and bioavailability of CDPT.

Research on Enzyme Inhibition

Another critical study focused on the enzyme inhibition potential of CDPT. The compound was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells such as cancer cells. The IC50 value for DHFR inhibition was reported at 0.002 µM, indicating a strong inhibitory effect . This finding underscores the potential of CDPT as a lead compound for developing new chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4,6-diphenyl-1,3,5-triazine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A common route involves reacting 2-chloro-4,6-dichloro-1,3,5-triazine with phenylmagnesium bromide in anhydrous THF under inert atmosphere, followed by quenching and purification via column chromatography (hexane/ethyl acetate). For large-scale synthesis, solvent choice (e.g., toluene) and stoichiometric ratios of Grignard reagent are critical to minimize byproducts . Purity Optimization:

- Use GC or HPLC to monitor reaction progress (>98% purity achievable).

- Recrystallize from ethanol or toluene to remove residual chloride impurities. Melting point verification (138–140°C) ensures purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (CDCl₃) shows phenyl protons as multiplets (δ 7.4–7.6 ppm) and triazine ring protons absent due to symmetry. C NMR confirms chlorine substitution (C-Cl peak at ~160 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 267.71 (M⁺) .

- Elemental Analysis : Confirm C, H, N, Cl content (theoretical: C 67.30%, H 3.76%, N 15.69%, Cl 13.24%) .

- X-ray Diffraction : Resolve crystal structure; dihedral angles between phenyl and triazine rings (~4.99°) indicate planarity .

Q. How does the reactivity of the chlorine substituent in this compound enable functionalization?

Methodological Answer: The chlorine atom at the 2-position is electrophilic and undergoes substitution reactions. Key strategies:

- Suzuki Coupling : Replace Cl with aryl/vinyl groups using Pd catalysts (e.g., Pd(dppf)Cl₂) and boronic acids in acetonitrile (67% yield reported) .

- Nucleophilic Substitution : React with amines (e.g., morpholine) in THF to form triazinylammonium salts, useful in peptide coupling .

Note : Monitor reaction pH; excess base can deprotonate intermediates, reducing efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer: In Pd-catalyzed reactions, the triazine acts as a directing group. The chlorine’s electron-withdrawing effect stabilizes the transition state during oxidative addition. Key steps:

Oxidative Addition : Pd(0) inserts into the C-Cl bond, forming a Pd(II)-triazine complex.

Transmetallation : Boronic acid transfers the aryl group to Pd.

Reductive Elimination : Pd(0) regenerates, releasing the coupled product.

Optimization : Use ligands (e.g., dppf) to stabilize Pd intermediates. Solvents like acetonitrile enhance polarity, improving reaction rates .

Q. How can this compound be tailored for use in organic electronics, such as OLEDs?

Methodological Answer: The compound’s planar structure and electron-deficient triazine core make it an effective electron-transport material. Modifications include:

- Substitution with Electron-Donating Groups : Attach methoxy or amino groups to balance charge transport.

- Coordination with Metals : Complex with Ir or Pt for phosphorescent OLEDs.

Performance Metrics :

| Property | Value (Experimental) | Reference |

|---|---|---|

| Electron Mobility | 10⁻⁴ cm²/V·s | |

| HOMO/LUMO (eV) | -6.3/-3.1 | |

| Synthetic Tip : Use vacuum sublimation to purify thin-film layers, reducing defects . |

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Methodological Answer: Reported melting points vary (138–140°C vs. 171.21°C) due to polymorphism or impurities. Resolve via:

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and confirm purity.

- Control Experiments : Recrystallize from different solvents (e.g., ethanol vs. toluene) to isolate polymorphs.

Case Study : A 2023 study attributed higher melting points (≥170°C) to trace solvent inclusion; rigorous drying (80°C under vacuum) restored the lower range .

Properties

IUPAC Name |

2-chloro-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGPPAMADXTGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274643 | |

| Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-55-5 | |

| Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3842-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 231670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3842-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.